Product packaging for Ethacrynic Acid Epoxide(Cat. No.:CAS No. 27223-10-5)

Ethacrynic Acid Epoxide

Cat. No.: B1144485
CAS No.: 27223-10-5
M. Wt: 319.13 g/mol
InChI Key: XAYYIOYUOMBDNK-UHFFFAOYSA-N
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Description

Contextualization within the Ethacrynic Acid Research Landscape

Ethacrynic Acid is a phenoxyacetic acid derivative characterized by an α,β-unsaturated ketone moiety. This structural feature is crucial for its biological activity, including its function as an inhibitor of Glutathione (B108866) S-transferases (GSTs) through a Michael addition reaction with the thiol group of glutathione (GSH). wur.nl GSTs are a major family of enzymes involved in the detoxification of a wide range of electrophilic compounds, including various drugs and their metabolites. medchemexpress.com

Ethacrynic Acid Epoxide, chemically named 2-(2,3-Dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy)acetic acid, emerges in this landscape primarily as a degradation product and impurity of ethacrynic acid. chemicea.comsyncsci.com Its formation can occur under oxidative conditions, such as through the reaction of ethacrynic acid with hydrogen peroxide. syncsci.com The synthesis and pharmacology of this epoxide derivative were first reported in 1971. nih.govresearchgate.net The presence of the epoxide group instead of the reactive α,β-unsaturated double bond fundamentally alters the molecule's chemical properties and interactions within biological systems. While ethacrynic acid is recognized as an alkene substrate for GSTs, these enzymes are also known to be the primary system for detoxifying epoxides in certain tissues, highlighting a potential metabolic relationship. nih.gov

Significance as a Mechanistic Intermediate and Research Probe in Biochemical Systems

The primary significance of this compound in biochemical research is its role as a mechanistic intermediate. It is a confirmed product in the forced degradation pathway of ethacrynic acid, providing a clear marker for oxidative decomposition. syncsci.com The study of its formation helps researchers understand the stability and degradation profile of the parent drug, which is critical in pharmaceutical formulation and analysis. The transformation of the α,β-unsaturated ketone into an epoxide represents a key mechanistic step in the oxidative metabolism of ethacrynic acid. syncsci.com

Epoxides, in general, are a class of reactive electrophilic compounds that can be formed during the metabolism of various xenobiotics. oup.com They are known substrates for detoxification enzymes, including epoxide hydrolases and Glutathione S-transferases (GSTs). medchemexpress.comnih.gov The GST-mediated conjugation of epoxides with glutathione is a critical detoxification pathway. oup.com Therefore, this compound serves as a potential substrate for these enzymatic systems, and its study can offer insights into the broader mechanisms of epoxide metabolism and detoxification in the body.

Unlike its parent compound, which is widely used as a chemical probe to inhibit GSTs and investigate cellular processes like drug resistance, there is limited evidence in the available literature to suggest that this compound is itself used as a research probe. medchemexpress.comfrontiersin.org Its main role remains that of a metabolite and degradation product, informing the study of the chemical and metabolic fate of ethacrynic acid.

Compound Data

Compound NameSynonymsChemical Name
Ethacrynic AcidEA[2,3-Dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid
This compoundNA2-(2,3-Dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy)acetic acid chemicea.com
GlutathioneGSH(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid
Hydrogen PeroxideNADihydrogen dioxide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27223-10-5

Molecular Formula

C13H12Cl2O5

Molecular Weight

319.13 g/mol

IUPAC Name

2-[2,3-dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C13H12Cl2O5/c1-2-13(6-20-13)12(18)7-3-4-8(11(15)10(7)14)19-5-9(16)17/h3-4H,2,5-6H2,1H3,(H,16,17)

InChI Key

XAYYIOYUOMBDNK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CO1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Synonyms

[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid;  2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid

Origin of Product

United States

Chemical Synthesis and Formation Mechanisms of Ethacrynic Acid Epoxide

Laboratory Synthesis Pathways of the Epoxide Derivative

The targeted synthesis of ethacrynic acid epoxide is crucial for studying its chemical properties and biological activities separately from its parent compound.

The primary method for the laboratory synthesis of this compound involves the epoxidation of the electron-deficient α,β-unsaturated double bond in ethacrynic acid. This transformation is typically achieved using nucleophilic oxygen compounds, such as hydrogen peroxide, in a basic medium. acs.orgsyncsci.comwikipedia.org The reaction proceeds via a nucleophilic conjugate addition mechanism. wikipedia.org

The process can be summarized in the following steps:

A peroxide, often hydrogen peroxide (H₂O₂), acts as the nucleophilic oxygen source. syncsci.comnih.gov

Under basic conditions (e.g., sodium hydroxide), the peroxide forms a hydroperoxide anion (HOO⁻), a potent nucleophile.

The hydroperoxide anion attacks the β-carbon of the α,β-unsaturated carbonyl system of ethacrynic acid.

This addition leads to the formation of a stabilized carbanion intermediate.

The intermediate then undergoes an intramolecular cyclization, where the carbanion attacks the adjacent oxygen atom, displacing a hydroxide (B78521) ion (OH⁻) and closing the three-membered epoxide ring. wikipedia.org

This reaction is characteristic of electron-deficient olefins, where the double bond is activated towards nucleophilic attack. wikipedia.org

Table 1: Key Reagents in Peroxide-Mediated Epoxidation of Ethacrynic Acid
ReagentRole in ReactionTypical Example
SubstrateThe starting material containing the α,β-unsaturated carbonyl moiety.Ethacrynic Acid
Epoxidizing AgentProvides the oxygen atom for the epoxide ring.Hydrogen Peroxide (H₂O₂)
BaseActivates the epoxidizing agent by deprotonation.Sodium Hydroxide (NaOH)
SolventProvides the medium for the reaction.Aqueous solutions

The synthesis of an epoxide derivative of ethacrynic acid was reported in the scientific literature as early as 1971 by Koechel and Gisvold. acs.orgnih.govacs.org Their work aimed to explore the hypothesis that the diuretic activity of ethacrynic acid was due to its reaction with sulfhydryl groups via a Michael-type addition. By synthesizing the epoxide, they created a molecule incapable of undergoing this specific reaction but retained the potential to react with sulfhydryl-containing substances through an SN2 mechanism. acs.org

The original synthesis described involved treating ethacrynic acid with 30% hydrogen peroxide in the presence of 6 N sodium hydroxide. acs.org This foundational method established the principle of using peroxide-mediated epoxidation for this specific substrate. Over the years, advancements in analytical chemistry, particularly high-performance liquid chromatography (HPLC), have allowed for better monitoring of such reactions and the purification of the resulting epoxide. syncsci.com While the core principle of nucleophilic epoxidation remains the same, modern applications benefit from improved techniques for reaction control, purification, and characterization that were not available to early researchers.

Formation as an Oxidative Degradation Product of Ethacrynic Acid

Beyond deliberate synthesis, this compound is also known to form as a degradation product of ethacrynic acid, particularly under oxidative stress conditions. syncsci.comnih.gov

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradants. syncsci.com In the case of ethacrynic acid, exposure to oxidizing agents in solution can lead to the formation of the epoxide.

Key conditions that promote this degradation pathway include:

Presence of an Oxidizing Agent : Hydrogen peroxide is a commonly used agent in forced degradation studies that has been shown to produce the epoxide derivative of ethacrynic acid. syncsci.com

Temperature : The formation of the epoxide as an oxidative degradant is temperature-dependent. Studies have shown that at lower temperatures, such as room temperature, hydrogen peroxide reacts with ethacrynic acid to form the epoxide. syncsci.com At higher temperatures (e.g., 70°C), the reaction may yield a more complex mixture of other oxidation products. syncsci.com

Solvent System : The degradation is typically studied in solution, often using aqueous mixtures with organic co-solvents like acetonitrile to ensure the solubility of ethacrynic acid. syncsci.com

These studies indicate that the α,β-unsaturated ketone moiety is a chemically labile site susceptible to oxidation, leading to the formation of the potentially toxic epoxide derivative. syncsci.com

Table 2: Conditions for Oxidative Degradation of Ethacrynic Acid to its Epoxide
ConditionFactorObservationReference
Oxidizing AgentHydrogen Peroxide (H₂O₂)Induces the formation of the epoxide derivative. syncsci.com
TemperatureRoom Temperature vs. 70°CEpoxide formation is more specifically observed at lower temperatures. Higher temperatures lead to other oxidation products. syncsci.com
Solvent50% Acetonitrile in WaterA common solvent system used for forced degradation studies. syncsci.com

The identification of this compound within a complex mixture of degradation products relies on modern analytical techniques. Stability-indicating assay methods, particularly those based on chromatography, are crucial for separating the parent drug from its degradants. syncsci.comnih.govsyncsci.com

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the primary method used to separate ethacrynic acid from its degradation products, including the epoxide. syncsci.comnih.gov The development of isocratic HPLC methods allows for the simultaneous quantitation of ethacrynic acid and its main hydrolytic and oxidative degradants. syncsci.com

Mass Spectrometry (MS) : Coupling HPLC with mass spectrometry (HPLC-MS) is a powerful tool for structural confirmation. By analyzing the mass-to-charge ratio of the separated components, the identity of the epoxide can be confirmed. syncsci.com For instance, the structure of the oxidative degradation product was confirmed using negative ion-mode HPLC-MS. syncsci.com

Nuclear Magnetic Resonance (NMR) and other techniques : In initial isolation studies, techniques like Nuclear Magnetic Resonance (NMR) and Thin Layer Chromatography (TLC) were used to identify and characterize degradation products. nih.gov

These analytical methods are essential for building a comprehensive degradation profile of ethacrynic acid, ensuring that potentially harmful impurities like the epoxide can be detected and quantified. syncsci.com

Chemical Reactivity and Biophysical Interactions of Ethacrynic Acid Epoxide in Research Models

Epoxide Ring Reactivity

The reactivity of the epoxide ring is characterized by its susceptibility to nucleophilic attack, which alleviates the high ring strain associated with the three-membered ring. chemistrysteps.com This process can be catalyzed by either acid or base. In acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and activating the ring for attack by weak nucleophiles. masterorganicchemistry.comchemistrysteps.com Under basic or neutral conditions, strong nucleophiles can directly attack one of the electrophilic carbon atoms of the epoxide ring. openstax.orglibretexts.org

Nucleophilic Ring Opening Mechanisms

The opening of the epoxide ring proceeds via a nucleophilic substitution (SN2) mechanism. chemistrysteps.commdpi.com This involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond and the formation of a new carbon-nucleophile bond.

Thiol groups, such as the side chain of cysteine residues in proteins or in the antioxidant molecule glutathione (B108866), are potent nucleophiles, especially in their deprotonated thiolate anion form (RS⁻). utwente.nlarkat-usa.org The reaction of an epoxide with a thiol is a base-catalyzed process that results in the formation of a β-hydroxy thioether. utwente.nlrsc.org A catalytic amount of base is sufficient to deprotonate the thiol, generating the highly nucleophilic thiolate which then attacks one of the epoxide carbons. utwente.nl The resulting alkoxide then protonates another thiol molecule, regenerating the thiolate catalyst. utwente.nl In research models, this reactivity allows ethacrynic acid epoxide to form covalent adducts with cysteine-containing peptides and proteins. mdpi.comnih.gov

Table 1: Nucleophilic Ring Opening of this compound with a Thiol

ReactantNucleophileConditionProduct
This compoundThiol (R-SH)Base-catalyzedβ-hydroxy thioether

This compound can also react with other biologically relevant nucleophiles.

Water: In the presence of water, the epoxide ring can be opened to form a vicinal diol (a 1,2-diol). This hydrolysis can be catalyzed by either acid or base. libretexts.orgbyjus.comlibretexts.org Acid-catalyzed hydrolysis involves the protonation of the epoxide oxygen, followed by the attack of a water molecule. libretexts.orglibretexts.org Base-catalyzed hydrolysis proceeds via direct attack of a hydroxide (B78521) ion on an epoxide carbon. libretexts.orgbyjus.com

Amines: Amines are another class of nucleophiles that can open the epoxide ring, leading to the formation of amino alcohols. openstax.org The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on an epoxide carbon. rsc.orgrsc.org This reaction is fundamental in various synthetic and biological processes, including the formation of adducts with the amine-containing side chains of amino acids like lysine (B10760008).

Stereochemical Considerations in Epoxide Ring Opening Reactions

The nucleophilic ring-opening of an epoxide is a stereospecific reaction. Consistent with an SN2 mechanism, the nucleophile attacks the epoxide carbon from the side opposite the carbon-oxygen bond (backside attack). chemistrysteps.comyoutube.com This results in an inversion of the stereochemical configuration at the site of attack. masterorganicchemistry.comyoutube.com Consequently, the two groups added to the carbons of the former epoxide (the nucleophile and the hydroxyl group) will have a trans or anti stereochemical relationship in the product. chemistrysteps.combyjus.com If the reaction occurs at a chirality center, its configuration is inverted. youtube.com This predictable stereochemical outcome is a key feature of epoxide reactivity in both chemical synthesis and biological interactions. youtube.com

Covalent Adduct Formation with Biological Macromolecules in Research Settings

The electrophilic nature of the epoxide ring in this compound enables it to form stable covalent bonds with nucleophilic functional groups present on biological macromolecules, such as proteins. mdpi.commdpi.com This process, often termed covalent modification or adduct formation, is a direct consequence of the ring-opening reactivity described previously. nih.gov

In research settings, the formation of these adducts is studied to understand the interaction of the compound with specific proteins. The most common nucleophilic targets on proteins are the side chains of certain amino acids. nih.gov Mass spectrometry is a key technique used to identify and characterize these covalent protein-drug adducts, confirming the covalent binding mode and identifying the specific amino acid residue that has been modified. nih.govresearchgate.net

The primary amino acid residues targeted by epoxides include:

Cysteine: The thiol group of cysteine is a highly reactive nucleophile, readily attacking the epoxide to form a stable thioether linkage. mdpi.com

Histidine: The imidazole (B134444) ring of histidine contains a nucleophilic nitrogen that can react with epoxides.

Lysine: The primary amine group on the side chain of lysine is also a potential site for nucleophilic attack on the epoxide ring.

The formation of these adducts can alter the structure and function of the target protein, a mechanism that is explored in various research contexts. researchgate.net

Table 2: Potential Covalent Adducts with Amino Acid Residues

Amino Acid ResidueNucleophilic GroupResulting Covalent Linkage
CysteineThiol (-SH)Thioether
HistidineImidazole RingAlkylated Imidazole
LysineEpsilon-amino (-NH₂)Secondary Amine
SerineHydroxyl (-OH)Ether (less common)

Enzymatic Processing and Modulation by Ethacrynic Acid Epoxide in Biological Research Systems

Role in Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation Studies

Glutathione S-transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, including epoxides. wikipedia.orgnih.gov This process generally leads to the formation of more water-soluble and less toxic metabolites that can be readily excreted. The mu (μ) and pi (π) classes of GSTs are particularly significant in the metabolism of xenobiotics. mdpi.com Ethacrynic acid, the parent compound of the epoxide, is known to be both a substrate and a potent inhibitor of GSTs, particularly GSTP1-1. mdpi.comresearchgate.net

The various isoenzymes of GST exhibit distinct substrate specificities. Members of the Mu class of GSTs are recognized as being particularly active with epoxide substrates. oup.com For instance, the human GST M1-1 isoenzyme possesses a uniquely high activity with certain epoxides, such as trans-stilbene (B89595) oxide, and is the primary isoenzyme responsible for the GSH conjugation of styrene-7,8-oxide. oup.com While human GST M1-1 and M2-2 are homologous and share similar catalytic activities with many substrates, they differ significantly in their ability to conjugate epoxides. oup.comnih.gov

The Pi class GSTs, such as GSTP1-1, are also involved in the metabolism of electrophilic compounds. Ethacrynic acid itself is a well-established substrate and inhibitor for the Pi class. mdpi.comresearchgate.net The enzyme catalyzes the conjugation of ethacrynic acid with GSH. nih.gov Given this interaction with the parent compound, the epoxide derivative is also a relevant substrate for study with Pi class isoenzymes, which possess a substrate-binding site (H-site) that accommodates a variety of electrophiles. nih.gov

The kinetic parameters of GST-catalyzed reactions provide insight into enzyme efficiency and substrate affinity. While specific kinetic data for ethacrynic acid epoxide are not detailed in the provided research, extensive kinetic studies have been performed on the parent compound, ethacrynic acid, and its interaction with GSTs. For example, the glutathione conjugate of ethacrynic acid is a more potent inhibitor of human lung GST-pi than ethacrynic acid itself, with Ki values of 1.5 µM and 11.5 µM, respectively. nih.gov The mechanism of inhibition also differs, with the conjugate acting as a competitive inhibitor and the parent compound acting as a non-competitive inhibitor. nih.gov

Studies on different epoxide substrates with Mu class GSTs reveal that subtle changes in the enzyme's active site can alter catalytic efficiency by several orders of magnitude, demonstrating the sensitivity of kinetic parameters to enzyme structure. nih.gov

The reactivity and stereoselectivity of GSTs toward epoxide substrates are critically influenced by the amino acid composition of their active sites. In the Mu class of GSTs, residue 210 is a hypervariable and key active-site component that significantly determines the activity profile with epoxides. oup.comnih.gov

Human GST M1-1 and GST M2-2 differ at this position; GST M1-1 has a serine (Ser), while GST M2-2 has a threonine (Thr). nih.gov The presence of Ser at position 210 is associated with the highest catalytic efficiency for epoxide conjugation. nih.gov Conversely, a Thr at this position suppresses the activity with epoxides by several orders of magnitude. oup.comnih.gov This residue influences both the stereoselective recognition of epoxide substrates and the distribution of the resulting isomeric glutathione conjugates. oup.com The data show that even minor modifications to this residue can have major consequences for enzyme-catalyzed epoxide conjugations, demonstrating its role in the evolution of new enzyme functions within the Mu class. oup.comnih.gov

Table 1: Effect of Residue 210 on GST Mu Class Activity with Epoxides
GST IsoenzymeResidue at Position 210Relative Catalytic Efficiency with Epoxides
GST M1-1Serine (Ser)High
GST M2-2Threonine (Thr)Very Low (suppressed by orders of magnitude)
Mutant with Alanine (Ala)Alanine (Ala)Relatively High (indicates hydroxyl group is not essential)

Ethacrynic acid is a well-documented modulator of GST activity, functioning as both a substrate and a potent inhibitor. researchgate.netnih.gov This inhibition is relevant to the metabolism of its epoxide, as the presence of the parent compound can significantly alter the enzymatic capacity to process the epoxide derivative. Ethacrynic acid inhibits GSTs from the alpha, mu, and pi classes. nih.gov The inhibition can be reversible or, in the case of pi-class GSTs, can also occur through covalent binding via a Michael addition reaction. mdpi.comnih.gov

The glutathione conjugate of ethacrynic acid is an even more potent reversible inhibitor for alpha and mu-class GSTs. nih.gov This product inhibition means that as the parent drug is conjugated, the resulting metabolite further suppresses enzyme activity. nih.gov This dual modulation—inhibition by the parent drug and its conjugate—would decrease the rate of metabolism for other GST substrates, including this compound. researchgate.netnih.gov The potent inhibitory effect of ethacrynic acid has led to its investigation as an adjuvant in chemotherapy to overcome GST-mediated drug resistance in cancer cells. researchgate.netrcsb.org

Table 2: I₅₀ Values (µM) for Inhibition of GST Isoenzymes by Ethacrynic Acid and its GSH Conjugate nih.gov
GST ClassEthacrynic Acid (EA)EA-Glutathione Conjugate
Alpha4.6 - 6.00.8 - 2.8
Mu0.3 - 1.9< 0.1 - 1.2
Pi3.3 - 4.811.0

Analytical Methodologies for Characterization and Quantification of Ethacrynic Acid Epoxide

Chromatographic Techniques for Detection and Separation

Chromatographic methods are fundamental in separating Ethacrynic Acid Epoxide from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique for the analysis of Ethacrynic Acid and its degradation products. syncsci.com

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the definitive identification and quantification of this compound. An isocratic stability-indicating HPLC assay method has been developed to separate Ethacrynic Acid from its degradation products, including the epoxide derivative. syncsci.com The structural confirmation of the separated compounds is achieved using negative ion-mode HPLC-MS. syncsci.com

This technique provides high sensitivity and selectivity, allowing for the detection of trace amounts of the epoxide. The mass spectrometer provides molecular weight information and fragmentation patterns, which serve as a chemical fingerprint for the unequivocal identification of this compound. The molecular formula for this compound is C13H12Cl2O5, with a molecular weight of 319.14. pharmaffiliates.com

A study detailing an HPLC-UV-Vis method also confirmed the structure of degradation products using negative ion-mode HPLC-MS. syncsci.com While specific operational parameters for the HPLC-MS analysis of this compound are often proprietary and specific to the developed method, a general approach is outlined in the table below.

ParameterTypical Condition
Column Reversed-phase C18
Mobile Phase Gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile)
Ionization Mode Negative Ion Electrospray (ESI-)
Detection Mass Spectrometry (MS)

This table represents a generalized set of HPLC-MS conditions and may vary based on the specific analytical method.

Stability-indicating analytical methods (SIAMs) are essential in pharmaceutical analysis to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, such as this compound. syncsci.com The development of a SIAM for Ethacrynic Acid involves forced degradation studies, where the drug substance is exposed to various stress conditions like hydrolysis, oxidation, and photolysis to generate potential degradation products. syncsci.com

In the case of Ethacrynic Acid, treatment with hydrogen peroxide at a lower temperature leads to the formation of the epoxide derivative. syncsci.com The developed HPLC method must be able to separate the peak of Ethacrynic Acid from the peak of this compound and other degradation products. syncsci.com

The validation of a stability-indicating method is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For Ethacrynic Acid, linearity has been demonstrated in the concentration range of 0.5 - 500 µg/mL. syncsci.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Ethacrynic Acid, the LOD has been reported as 0.2 µg/mL. syncsci.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Ethacrynic Acid, the LOQ has been reported as 0.5 µg/mL. syncsci.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Characterization for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of an epoxide typically shows characteristic signals for the protons on the epoxide ring in the range of 2.5-3.5 ppm. libretexts.orglibretexts.org For this compound, the protons on the oxirane ring would be expected in this region. The other protons of the molecule, such as those on the aromatic ring and the ethyl group, would appear in their respective characteristic regions.

¹³C NMR: The carbon NMR spectrum of an epoxide generally displays signals for the carbons of the epoxide ring in the range of 40-60 ppm. libretexts.orgoregonstate.edu The carbons of the aromatic ring, the carbonyl group, and the ethyl group in this compound would also have distinct chemical shifts.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.

Ethers and epoxides typically exhibit a C-O stretching vibration in the fingerprint region of the IR spectrum, between 1000 and 1300 cm⁻¹. libretexts.org The presence of a strong C-O stretch in this region, along with the absence of a broad O-H stretch (from an alcohol) and a strong C=C stretch (from the parent Ethacrynic Acid), would be indicative of the epoxide structure. The carbonyl group of the carboxylic acid and the ketone would also show characteristic strong absorptions around 1700-1760 cm⁻¹.

The following table summarizes the expected spectroscopic data for this compound based on general principles of spectroscopy for epoxides.

Spectroscopic TechniqueExpected Characteristic Signals for Epoxide Moiety
¹H NMR Protons on the epoxide ring: ~2.5 - 3.5 ppm
¹³C NMR Carbons of the epoxide ring: ~40 - 60 ppm
Infrared (IR) Spectroscopy C-O stretch: ~1000 - 1300 cm⁻¹

This table provides expected ranges for spectroscopic signals of the epoxide functional group and may vary slightly for the specific structure of this compound.

Structure Activity Relationship Sar and Analog Development in Chemical Biology Research

General Principles of Epoxide Moiety Reactivity and its Structural Determinants

Epoxides, also known as oxiranes, are three-membered cyclic ethers that feature an oxygen atom bonded to two adjacent carbon atoms in a triangular configuration. allen.in This unique structure imparts significant chemical reactivity, making them valuable intermediates in organic synthesis and key functional groups in various biologically active molecules. encyclopedia.pubnih.govrsc.org The reactivity of the epoxide moiety is primarily governed by two key factors: ring strain and the polarity of the carbon-oxygen bonds.

The three-membered ring of an epoxide is highly strained because its internal bond angles are approximately 60°, a significant deviation from the ideal tetrahedral bond angle of 109.5°. allen.inmasterorganicchemistry.com This inherent ring strain, estimated to be about 25 kcal/mol, makes epoxides "spring-loaded" and thermodynamically inclined to undergo ring-opening reactions to relieve this strain. masterorganicchemistry.comnih.gov

Furthermore, the oxygen atom is more electronegative than the carbon atoms, leading to polarized C-O bonds where the oxygen carries a partial negative charge and the carbons a partial positive charge. allen.inchemistrysteps.com This polarization renders the carbon atoms electrophilic and susceptible to attack by a wide range of nucleophiles. chemistrysteps.comresearchgate.net

The ring-opening of epoxides can proceed under both acidic and basic conditions, with the regiochemical outcome depending on the reaction environment. allen.inchemistrysteps.com

Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, forming a good leaving group (a neutral hydroxyl group). chemistrysteps.com This makes the epoxide more electrophilic. The nucleophile then preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing partial positive charge, in a manner resembling an SN1 reaction. allen.in

Basic or Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., hydroxides, alkoxides, thiols), the reaction proceeds via an SN2-like mechanism. allen.inchemistrysteps.com The nucleophile directly attacks one of the electrophilic carbon atoms, causing the C-O bond to break. Due to steric hindrance, the attack occurs at the less substituted carbon atom. allen.inchemistrysteps.com

The nature and number of substituents on the epoxide ring also influence its stability and reactivity. Alkyl substituents generally increase the stability of the epoxide ring. nih.gov The reactivity can be leveraged in drug design, where the epoxide moiety can form covalent adducts with biological targets like DNA or specific amino acid residues in proteins. researchgate.net This targeted covalent modification is a strategy used in the development of certain therapeutic agents. researchgate.net

Exploration of Ethacrynic Acid Epoxide as a Scaffold for Research Probes

Ethacrynic acid is a well-known diuretic that also functions as a potent inhibitor of glutathione (B108866) S-transferases (GSTs). mdpi.commdpi.comnih.gov Its chemical structure, featuring an α,β-unsaturated carbonyl group, is key to its biological activity, particularly its ability to covalently bind to cysteine residues in enzymes. mdpi.comnih.gov The modification of this reactive center provides a powerful strategy for developing chemical tools to study biological systems.

The synthesis of an epoxide derivative of ethacrynic acid, chemically named 2-(2,3-Dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy)acetic acid, transforms the Michael acceptor into a different type of electrophile. nih.govchemicea.com This structural change from an α,β-unsaturated ketone to an epoxide creates a new scaffold with distinct reactivity, making this compound a valuable tool for chemical biology research. The epoxide moiety serves as a reactive handle that can covalently modify nucleophilic residues in proteins, such as cysteine, histidine, or lysine (B10760008), through ring-opening reactions.

The development of research probes often involves incorporating a reactive group (like an epoxide) and a reporter tag (like a fluorophore or an alkyne for click chemistry) onto a scaffold that directs the probe to a specific protein or class of proteins. unimi.it While detailed studies on this compound specifically as a research probe are not extensively documented in recent literature, its potential is based on established principles. The ethacrynic acid backbone can guide the molecule to the active site of enzymes like GSTs, where the epoxide can then react with a nearby nucleophilic amino acid. This allows for:

Target Identification and Validation: By using probes derived from the this compound scaffold, researchers can identify the specific proteins that interact with ethacrynic acid and its metabolites in complex biological samples.

Active Site Mapping: The covalent modification by the epoxide can help map the binding site and identify key amino acid residues involved in catalysis or binding.

Mechanism of Action Studies: Probes based on this scaffold can elucidate how structural modifications alter target engagement and subsequent biological effects.

The pharmacology of this epoxide derivative has been studied, indicating an interest in its structure-activity relationship and its effects on protein binding and enzyme kinetics. nih.gov The conversion of the double bond to an epoxide alters the electrophilic character and geometry of the molecule, providing a means to investigate the structural requirements for interaction with biological targets like ATPases and GSTs. nih.gov

Mechanistic Insights from Structural Modifications of Ethacrynic Acid Analogs on Enzyme Interactions (e.g., GST inhibition mechanisms)

Ethacrynic acid (EA) is a classic inhibitor of glutathione S-transferases (GSTs), particularly the Pi class (GSTP1-1), which is often overexpressed in cancer cells and contributes to drug resistance. mdpi.commdpi.com The primary mechanism of inhibition involves the α,β-unsaturated carbonyl moiety of EA, which acts as a Michael acceptor for the thiol group of a cysteine residue in the active site of GSTP1-1. mdpi.com However, EA is also a substrate for GSTs, which catalyze its conjugation with glutathione (GSH). researchgate.netnih.gov The resulting glutathione conjugate (EA-GSH) is itself a more potent inhibitor of GSTP1-1 than EA. mdpi.comnih.gov

Structure-activity relationship (SAR) studies on a wide range of EA analogs have provided significant mechanistic insights into GST inhibition. These studies systematically modify different parts of the EA molecule—the dichlorinated phenyl ring, the oxyacetic acid side chain, and the α,β-unsaturated ketone moiety—to probe the requirements for potent and selective inhibition.

Key Structural Modifications and their Mechanistic Implications:

The α,β-Unsaturated System: This group is critical for the covalent irreversible inhibition of some GST isozymes. Reduction of the α-β double bond completely abolishes the anti-proliferative activities of EA derivatives, highlighting the importance of this Michael acceptor for certain biological effects. nih.gov

Substituents on the Phenyl Ring: The two chlorine atoms on the phenyl ring are important for binding affinity. SAR studies have shown that replacing the chlorides at the 2' and 3' positions with other halogens (bromide, fluoride) or a methyl group can maintain GSTP1-1 inhibitory activity. However, analogs lacking any substituent at the 3' position lose their inhibitory effect, indicating a crucial interaction in this region of the enzyme's binding pocket. nih.gov

The Carboxylic Acid Moiety: The oxyacetic acid group contributes to the binding of EA to the G-site of the GST enzyme, where the substrate glutathione normally binds. Modifications at this position can alter isozyme selectivity and inhibitory potency.

The Glutathione Conjugate: The EA-GSH conjugate exhibits a different mechanism of inhibition than EA. While EA can be a non-competitive or irreversible inhibitor, the EA-GSH conjugate acts as a potent competitive inhibitor with respect to GSH. nih.gov This suggests that the conjugate sits (B43327) firmly in the active site, blocking the entry of other substrates.

The table below summarizes the inhibitory activities of Ethacrynic Acid and its key conjugate against human lung GSTP1-1, illustrating the significant increase in potency upon conjugation with glutathione.

CompoundInhibition Constant (Ki) against GSTP1-1Mechanism of Inhibition
Ethacrynic Acid11.5 µMNon-competitive
Ethacrynic Acid-GSH Conjugate1.5 µMCompetitive

Data sourced from studies on human lung GST-pi. nih.gov

The development of bivalent inhibitors, where two EA molecules are linked together, has led to compounds with very high affinity and increased selectivity for specific GST isozymes, such as GSTM. mdpi.com These rationally designed analogs, born from mechanistic and structural understanding, serve as powerful chemical probes to dissect the distinct roles of different GST isozymes in cellular processes and disease. mdpi.comlaskerfoundation.org

Advanced Research Perspectives and Unexplored Areas for Ethacrynic Acid Epoxide

Computational Chemistry and Molecular Modeling of Epoxide Interactions with Biomolecules

The field of computational chemistry offers powerful tools to predict and analyze the interactions of small molecules with biological macromolecules. However, specific computational studies on ethacrynic acid epoxide are currently lacking in the scientific literature. This presents a significant opportunity for future research to elucidate its potential binding modes, reactivity, and selectivity towards various protein targets. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods could provide invaluable insights into the behavior of this compound at an atomic level. mdpi.com

Future computational investigations could focus on several key areas. A primary target for such studies would be the family of glutathione (B108866) S-transferases (GSTs), as the parent compound, ethacrynic acid, is a known inhibitor. mdpi.com Molecular docking and MD simulations could predict the binding affinity and orientation of this compound within the active sites of various GST isoforms. Such studies could reveal whether the epoxide metabolite acts as a more potent or selective inhibitor compared to its parent compound. Furthermore, computational models can predict the sites of epoxidation on drug-like molecules, which is critical in understanding potential metabolic pathways. acs.orgnih.gov

Another promising area for computational modeling is the study of the covalent modification of protein residues by this compound. The high reactivity of the epoxide ring suggests that it could form covalent bonds with nucleophilic amino acid residues, such as cysteine, histidine, and lysine (B10760008), on various proteins. nih.govpsu.edu Computational approaches can help identify potential protein targets and predict the reactivity of specific residues, guiding the design of experimental studies.

Table 1: Potential Computational Research Areas for this compound

Research Area Computational Method Potential Biomolecular Target(s) Scientific Question to be Addressed
Binding Affinity and Selectivity Molecular Docking, Molecular Dynamics (MD) Simulations Glutathione S-transferases (GSTs), Keap1, other enzymes with reactive cysteines Does this compound bind to the active site of GSTs with higher affinity than ethacrynic acid? What is its isoform selectivity?
Covalent Modification Quantum Mechanics/Molecular Mechanics (QM/MM) Cysteine, Histidine, and Lysine residues on target proteins What is the reaction mechanism and energy barrier for the covalent modification of key protein residues by this compound?

Investigation in Novel In Vitro and Ex Vivo Biological Models for Mechanistic Research

The development and application of novel in vitro and ex vivo models are crucial for understanding the mechanism of action of new chemical entities. To date, there is a notable absence of published research utilizing this compound in such biological systems. This represents a significant gap in our understanding of its potential biological effects and offers a fertile ground for future mechanistic research.

Given the known anticancer properties of ethacrynic acid and its derivatives, a logical starting point for in vitro investigation would be the use of three-dimensional (3D) cancer cell culture models, such as spheroids or organoids. researchgate.net These models more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell cultures. The use of this compound in these systems could help to elucidate its effects on cancer cell proliferation, invasion, and drug resistance.

Ex vivo models, such as precision-cut tissue slices from tumors or other organs, could provide a more integrated physiological context for studying the effects of this compound. For example, precision-cut lung tumor slices could be used to investigate the compound's impact on the tumor microenvironment, including immune cell infiltration and cytokine production. The establishment of in vitro glutathione conjugation models could also be applied to study the metabolic stability and reactivity of this compound. wuxiapptec.com

Table 2: Proposed In Vitro and Ex Vivo Models for this compound Research

Model System Research Focus Key Parameters to Measure Potential Research Application
3D Cancer Spheroids/Organoids Anticancer activity, Drug resistance Spheroid growth, Cell viability, Expression of apoptosis markers, Drug efflux pump activity Evaluation of this compound as a potential anticancer agent or chemosensitizer.
Precision-Cut Tissue Slices (e.g., tumor, liver) Metabolism, Target engagement Formation of glutathione conjugates, Covalent protein adducts, Changes in gene expression Understanding the metabolic fate and target engagement of this compound in a complex tissue environment.

Development of Bioconjugation Strategies Utilizing this compound Reactivity for Research Applications

The inherent reactivity of the epoxide functional group makes this compound an attractive candidate for the development of novel bioconjugation strategies and chemical probes. nih.govpsu.edu Epoxides can react with various nucleophiles on proteins and other biomolecules to form stable covalent bonds, a property that can be harnessed for a range of research applications. researchgate.net However, the potential of this compound in this area remains entirely unexplored.

One promising application is the design of activity-based protein profiling (ABPP) probes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the this compound scaffold, researchers could develop probes to identify and characterize novel protein targets in complex biological systems. The selectivity of these probes could be tuned by modifying the ethacrynic acid backbone to enhance interactions with specific protein families.

Furthermore, the reactivity of this compound could be utilized in the development of targeted drug delivery systems. For instance, by conjugating this compound to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor, it may be possible to deliver the reactive epoxide selectively to cancer cells, thereby enhancing its therapeutic efficacy and reducing off-target effects. The development of new bio-orthogonal reactions is also an active area of research for creating specific bioconjugates. burleylabs.co.uk

Table 3: Potential Bioconjugation Applications of this compound

Application Strategy Reporter/Functional Group Potential Outcome
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites Fluorophore, Biotin, Alkyne/Azide for click chemistry Identification and functional characterization of novel protein targets of this compound.
Targeted Drug Delivery Conjugation to a targeting ligand (e.g., antibody, peptide) Not applicable Selective delivery of the reactive epoxide to specific cell types (e.g., cancer cells) to enhance therapeutic index.

Q & A

Q. How do conflicting reports on this compound’s hepatotoxicity (e.g., covalent binding vs. oxidative stress) inform preclinical safety protocols?

  • Methodological Answer: Mechanistic studies in hepatocyte cultures measure covalent adduct formation (via ³H-labeled epoxide) alongside ROS production (DCFH-DA fluorescence). Transcriptomic profiling (RNA-seq) identifies Nrf2/ARE pathway activation, guiding species-specific toxicity thresholds for clinical translation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.